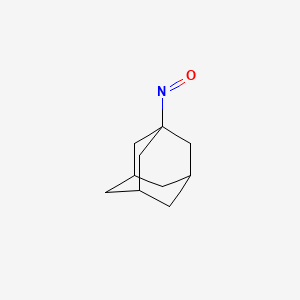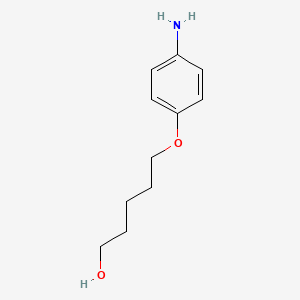
2'-Adenylsäure
Übersicht
Beschreibung
AMP 2’-phosphate, also known as adenosine monophosphate 2’-phosphate, is a nucleotide derivative. It consists of a phosphate group attached to the 2’ position of the ribose sugar in adenosine monophosphate. This compound plays a crucial role in various biochemical processes, including cellular energy transfer and signal transduction.
Wissenschaftliche Forschungsanwendungen
AMP-2'-Phosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biochemie: Es wird verwendet, um die Enzymkinetik und -mechanismen zu untersuchen, insbesondere solche, die Phosphorylierungs- und Dephosphorylierungsreaktionen betreffen.
Molekulare Biologie: Die Verbindung wird bei der Synthese von Nukleinsäuren und als Substrat in verschiedenen biochemischen Assays verwendet.
Medizin: AMP-2'-Phosphat wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Modulation von Immunreaktionen und als potenzielle Behandlung für bestimmte Stoffwechselstörungen.
Wirkmechanismus
AMP-2'-Phosphat übt seine Wirkungen durch verschiedene Mechanismen aus:
Signaltransduktion: Es dient als sekundärer Botenstoff in verschiedenen Signalwegen und moduliert die zellulären Reaktionen auf externe Reize.
Energieübertragung: Die Verbindung beteiligt sich an der Energieübertragung innerhalb von Zellen, insbesondere bei der Bildung und Verwendung von Adenosintriphosphat.
Enzymregulation: AMP-2'-Phosphat kann die Aktivität bestimmter Enzyme allosterisch regulieren und so Stoffwechselwege und zelluläre Prozesse beeinflussen.
Wirkmechanismus
Target of Action
2’-Adenylic acid, also known as Adenosine-2’-Monophosphate, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety . It primarily targets T-cells and natural killer cells in the immune system . These cells play a crucial role in immune response, with T-cells responsible for cell-mediated immunity and natural killer cells involved in the destruction of virus-infected cells and tumor cells .
Mode of Action
Adenosine-2’-Monophosphate interacts with its targets by affecting a number of immune functions. It reverses malnutrition and starvation-induced immunosuppression, enhances T-cell maturation and function, improves natural killer cell activity, and helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
Adenosine-2’-Monophosphate plays an important role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and it allosterically activates enzymes such as myophosphorylase-b . It is also a component in the synthesis of RNA . When RNA is broken down by living systems, nucleoside monophosphates, including adenosine monophosphate, are formed .
Result of Action
The action of Adenosine-2’-Monophosphate results in the enhancement of immune activity. It boosts immune response by reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents .
Biochemische Analyse
Biochemical Properties
2’-Adenylic acid plays a crucial role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and it can allosterically activate enzymes such as myophosphorylase-b . It is also a component in the synthesis of RNA .
Cellular Effects
2’-Adenylic acid influences cell function by being interconverted to ATP and ADP, which are key molecules in cellular energy transfer . It also plays a role in the activation of certain enzymes, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of 2’-Adenylic acid involves its conversion to ATP and ADP. This conversion is crucial for many biochemical reactions within the cell . It can also be converted into inosine monophosphate by the enzyme myoadenylate deaminase, freeing an ammonia group .
Temporal Effects in Laboratory Settings
It is known that it can be produced from ADP when the ATP reservoir in the cell is low .
Metabolic Pathways
2’-Adenylic acid is involved in several metabolic pathways. It can be regenerated to ATP as follows: AMP + ATP → 2 ADP, and then ADP + P i → ATP . This step is most often performed in aerobes by the ATP synthase during oxidative phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AMP 2’-phosphate can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of adenosine monophosphate using specific kinases or chemical reagents. The reaction conditions typically include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of magnesium ions to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of AMP 2’-phosphate often employs biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions, ensuring optimal growth and production rates. The compound is then extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AMP-2'-Phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung kann zu Adenosin und anorganischem Phosphat hydrolysiert werden.
Phosphorylierung: Sie kann weiter phosphoryliert werden, um Adenosindiphosphat oder Adenosintriphosphat zu bilden.
Dephosphorylierung: Enzymatische Dephosphorylierung kann sie wieder in Adenosinmonophosphat umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Phosphatasen: Enzyme, die die Hydrolyse- und Dephosphorylierungsreaktionen katalysieren.
Kinasen: Enzyme, die den Phosphorylierungsprozess erleichtern.
Pufferlösungen: Um den optimalen pH-Wert für die Enzymaktivität zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Adenosin, Adenosindiphosphat, Adenosintriphosphat und anorganisches Phosphat .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosinmonophosphat: Ähnlich in der Struktur, aber ohne die Phosphatgruppe an der 2'-Position.
Adenosindiphosphat: Enthält zwei Phosphatgruppen und spielt eine direktere Rolle bei der Energieübertragung.
Adenosintriphosphat: Enthält drei Phosphatgruppen und ist der primäre Energieträger in Zellen.
Einzigartigkeit
AMP-2'-Phosphat ist aufgrund seiner spezifischen Phosphorylierung an der 2'-Position einzigartig, die ihm unterschiedliche biochemische Eigenschaften und Funktionen verleiht. Diese einzigartige Struktur ermöglicht es, an bestimmten Signalwegen und Regulationsmechanismen teilzunehmen, die für andere Nukleotide nicht zugänglich sind .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926554 | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-49-4 | |
| Record name | Adenosine 2′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Adenylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 2'-phosphate hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE 2'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W907528R6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















